molecular formula C14H14N4O4 B1681262 Terizidona CAS No. 25683-71-0

Terizidona

Número de catálogo: B1681262
Número CAS: 25683-71-0
Peso molecular: 302.29 g/mol
Clave InChI: ODKYYBOHSVLGNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La terizidona es un compuesto farmacéutico utilizado principalmente en el tratamiento de la tuberculosis, especialmente la tuberculosis multirresistente (MDR-TB). Es un derivado de la cicloserina y exhibe propiedades bacteriostáticas, lo que significa que inhibe el crecimiento y la reproducción de las bacterias en lugar de matarlas directamente .

Aplicaciones Científicas De Investigación

La terizidona tiene varias aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La terizidona ejerce sus efectos inhibiendo competitivamente la enzima que incorpora alanina en un dipéptido alanil-alanina. Esta interferencia interrumpe la formación de peptidoglicano, que es crucial para la síntesis de la pared celular bacteriana, inhibiendo en última instancia el crecimiento bacteriano .

Compuestos similares:

    Cicloserina: El compuesto original del que se deriva la this compound. Ambos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas.

    Isoniazida: Otro fármaco antituberculoso que inhibe la síntesis de ácido micólico, un objetivo diferente en comparación con la this compound.

    Etionamida: Similar a la isoniazida, se dirige a la síntesis de ácido micólico, pero se utiliza en casos donde existe resistencia a los fármacos de primera línea.

Singularidad de la this compound: La singularidad de la this compound radica en su doble acción como profármaco de la cicloserina y su capacidad para inhibir la síntesis de la pared celular bacteriana a través de un mecanismo diferente en comparación con otros fármacos antituberculosos. Esto la convierte en una opción valiosa en el tratamiento de la MDR-TB .

Safety and Hazards

Handling of Terizidone should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Direcciones Futuras

Detailed information on this medicine is available on the World Health Organization (WHO) web site .

Análisis Bioquímico

Biochemical Properties

Terizidone is a bacteriostatic second-line agent for multi-drug resistant tuberculosis (MDR-TB) used internationally . It is a combination of two molecules of cycloserine . The mechanism of action includes competitively inhibiting l-alanine racemase and d-alanine ligase to inhibit cell wall synthesis .

Cellular Effects

Terizidone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Terizidone exerts its effects at the molecular level through binding interactions with biomolecules. It competitively inhibits l-alanine racemase and d-alanine ligase, enzymes crucial for cell wall synthesis . This inhibition can lead to changes in gene expression and cellular function.

Metabolic Pathways

Terizidone is involved in metabolic pathways related to the synthesis of cell walls. It interacts with enzymes such as l-alanine racemase and d-alanine ligase

Subcellular Localization

Given its mechanism of action, it can be inferred that Terizidone likely interacts with enzymes located in the bacterial cell wall .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de terizidona implica la condensación de dos moléculas de cicloserina con tereftaldehído. La reacción generalmente ocurre en un solvente orgánico bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de this compound sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactivos y solventes de alta pureza, junto con técnicas avanzadas de purificación para obtener this compound en su forma pura. El producto final se formula luego en cápsulas o tabletas para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: La terizidona se somete a varios tipos de reacciones químicas, que incluyen:

    Hidrólisis: La this compound puede hidrolizarse para formar cicloserina, que es su metabolito activo.

    Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales dentro de la molécula de this compound, lo que puede alterar sus propiedades farmacológicas.

    Sustitución: La this compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

    Hidrólisis: Generalmente ocurre en soluciones acuosas bajo condiciones ácidas o básicas.

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Productos principales formados:

Propiedades

IUPAC Name

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKYYBOHSVLGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865245, DTXSID70905098
Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-71-0, 6819-23-4
Record name 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terizidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terizidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terizidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIZIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Terizidone
Reactant of Route 2
Reactant of Route 2
Terizidone
Customer
Q & A

Q1: What is Terizidone and how does it work?

A1: Terizidone (TZD) is a prodrug of cycloserine (CS), a second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). TZD consists of two molecules of CS linked together. [] Once in the body, TZD is metabolized into CS, which then exerts its antibacterial effect by inhibiting two enzymes crucial for Mycobacterium tuberculosis cell wall synthesis: D-alanine racemase and D-alanine ligase. [, ]

Q2: Does Terizidone have a better safety profile compared to cycloserine?

A2: While Terizidone was introduced with the aim of improving tolerability compared to cycloserine, the available evidence from meta-analyses suggests no significant difference or only moderately better safety. [] Further research is needed to fully elucidate this aspect.

Q3: What is the molecular formula and weight of Terizidone?

A3: Terizidone has the molecular formula C12H14N4O6 and a molecular weight of 310.26 g/mol. []

Q4: How is Terizidone structurally characterized?

A4: Various analytical techniques are employed for the structural characterization of TZD, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's purity, structure, and fragmentation patterns. [, , , ]

Q5: What is known about the pharmacokinetics of Terizidone and its metabolite cycloserine?

A5: Studies have shown that TZD achieves higher blood concentrations than CS after administration of equivalent doses. [] This suggests that TZD is metabolized into CS more efficiently, potentially leading to higher CS exposure. Research indicates that dose is a key factor influencing the area under the curve (AUC) for cycloserine after TZD administration. []

Q6: Are there any differences in Terizidone pharmacokinetics in specific patient populations?

A7: Studies show that elderly patients exhibit higher blood concentrations and slower excretion of TZD compared to younger individuals. [] Further research is needed to assess the clinical significance of this finding.

Q7: How does HIV infection and antiretroviral therapy (ART) influence MDR-TB treatment outcomes in patients receiving Terizidone?

A8: A study investigating this question found that HIV infection and ART did not significantly impact the cure rates of MDR-TB in patients treated with TZD-containing regimens. []

Q8: What are the implications of additional drug resistance beyond XDR-TB in patients receiving Terizidone?

A12: A meta-analysis demonstrated that XDR-TB patients with additional resistance to other second-line drugs, including TZD, had significantly lower cure rates and higher odds of treatment failure and death. [] This highlights the need for effective treatment strategies and new drugs to combat highly resistant TB strains.

Q9: What analytical methods are used to quantify Terizidone in pharmaceutical formulations?

A13: Several analytical methods have been developed for TZD quantification, including spectrophotometry, area under the curve (AUC) analysis, first-order derivative spectrophotometry, and HPLC methods. [, ] These methods offer a range of sensitivity and complexity for different analytical purposes.

Q10: Has a stability-indicating method been developed for Terizidone analysis?

A14: Yes, a stability-indicating RP-HPLC method has been developed and validated for TZD determination. This method allows for the separation and quantification of TZD from its degradation products under various stress conditions. []

Q11: What is the importance of impurity profiling in Terizidone research?

A15: Impurity profiling helps identify and characterize potential impurities and degradation products that may arise during TZD manufacturing, storage, and degradation. [] This information is crucial for ensuring drug safety and efficacy.

Q12: How is the quality of Terizidone controlled and assured?

A12: Quality control and assurance measures for TZD involve adhering to strict manufacturing practices, performing rigorous analytical testing, and implementing robust quality management systems throughout the drug development and distribution process.

Q13: What are the potential future applications of Terizidone in other research areas?

A17: While primarily used for MDR-TB treatment, TZD's structural features and metal-binding properties make it an interesting candidate for exploration in other areas, such as coordination chemistry and the development of novel metal-based drugs. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.